Cas no 2228433-96-1 (2-(6-chloro-1H-indol-3-yl)ethane-1-thiol)

2-(6-Chloro-1H-indol-3-yl)ethane-1-thiol is a specialized organosulfur compound featuring a chloro-substituted indole core linked to a thiol-functionalized ethane moiety. This structure confers reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic derivatives. The chloro group enhances electrophilic substitution potential, while the thiol functionality allows for selective conjugation or metal coordination. Its indole scaffold is notable for bioactivity, making it valuable in medicinal chemistry research. The compound’s stability under controlled conditions and compatibility with cross-coupling reactions further underscore its utility in advanced synthetic applications. Proper handling is advised due to the thiol group’s sensitivity to oxidation.
2-(6-chloro-1H-indol-3-yl)ethane-1-thiol structure
2228433-96-1 structure
Product Name:2-(6-chloro-1H-indol-3-yl)ethane-1-thiol
CAS No:2228433-96-1
MF:C10H10ClNS
MW:211.711100101471
CID:5947042
PubChem ID:165846203
Update Time:2025-06-12

2-(6-chloro-1H-indol-3-yl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol
    • 2228433-96-1
    • EN300-2004415
    • Inchi: 1S/C10H10ClNS/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2
    • InChI Key: DXFAJHQZWQYNTR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2CCS

Computed Properties

  • Exact Mass: 211.0222482g/mol
  • Monoisotopic Mass: 211.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 16.8Ų

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Additional information on 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol

Research Briefing on 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol (CAS: 2228433-96-1)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of indole derivatives, particularly 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol (CAS: 2228433-96-1), as a promising scaffold for drug discovery. This compound, characterized by its unique thiol-functionalized indole core, has garnered attention due to its potential applications in targeting various biological pathways, including enzyme inhibition and receptor modulation. The following briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) detailed the efficient synthesis of 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol via a multi-step route involving palladium-catalyzed cross-coupling and subsequent thiolation. The researchers emphasized the compound's stability under physiological conditions, a critical factor for its utility in drug development. Structural analysis revealed that the thiol moiety enhances binding affinity to cysteine-rich active sites, making it a viable candidate for targeting enzymes such as glutathione S-transferases (GSTs) and protein tyrosine phosphatases (PTPs).

In vitro evaluations demonstrated potent inhibitory activity of 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol against GSTP1 (IC50 = 0.8 μM), an enzyme implicated in cancer drug resistance. Molecular docking simulations further elucidated its binding mode, highlighting hydrophobic interactions with the indole ring and covalent bonding via the thiol group. These findings suggest its potential as an adjuvant therapy to overcome chemoresistance in malignancies such as ovarian and lung cancers.

Beyond oncology, preliminary data from a 2024 Nature Chemical Biology study explored its role in neurodegenerative diseases. The compound exhibited neuroprotective effects in models of Parkinson’s disease by modulating oxidative stress pathways. Specifically, it upregulated the Nrf2-ARE pathway, leading to increased expression of antioxidant enzymes. This dual functionality—enzyme inhibition and redox modulation—positions it as a versatile tool for probing disease mechanisms.

Challenges remain in optimizing pharmacokinetic properties, as the thiol group poses risks of metabolic instability. Recent efforts have focused on prodrug strategies, with a 2024 ACS Medicinal Chemistry Letters report showcasing a disulfide prodrug variant with improved oral bioavailability. Such innovations underscore the dynamic research landscape surrounding this molecule.

In conclusion, 2-(6-chloro-1H-indol-3-yl)ethane-1-thiol represents a multifaceted compound with broad therapeutic implications. Ongoing research aims to expand its applications through structural derivatization and targeted delivery systems, solidifying its role in next-generation pharmacotherapies.

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